![molecular formula C16H14F3NO2 B253056 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B253056.png)

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

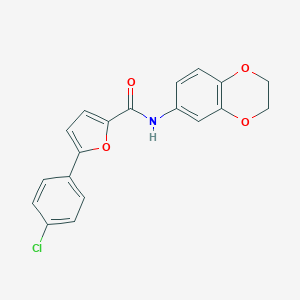

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine, also known as MDMA, is a synthetic psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a derivative of the amphetamine class of drugs and is classified as a Schedule I controlled substance in the United States. Despite its illegal status, MDMA has been the subject of numerous scientific studies due to its potential therapeutic effects.

Wirkmechanismus

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter activity leads to the release of oxytocin, a hormone that is associated with social bonding and trust. The increased levels of serotonin also contribute to the drug's euphoric effects.

Biochemical and physiological effects:

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has a variety of biochemical and physiological effects on the body. The drug causes an increase in heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. Long-term use of 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has been associated with a variety of negative effects, including memory impairment and damage to serotonin-producing neurons in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has several advantages for use in lab experiments. The drug is relatively easy to synthesize and can be administered orally or intravenously. 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine also has a relatively short half-life, meaning that its effects are relatively short-lived. However, there are also several limitations to the use of 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine in lab experiments. The drug is a controlled substance, meaning that it is difficult to obtain for research purposes. Additionally, the drug's effects on the brain are complex and not fully understood, making it difficult to draw definitive conclusions from lab experiments.

Zukünftige Richtungen

There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine. One area of interest is the drug's potential therapeutic effects for mental health conditions such as PTSD and depression. Research is also needed to better understand the drug's effects on the brain and how it can be used to enhance social bonding and empathy. Additionally, there is a need for research on the long-term effects of 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine use and how these effects can be mitigated. Overall, 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has the potential to be a valuable tool for both scientific research and therapeutic applications.

Synthesemethoden

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) through a process known as Wacker oxidation. MDP2P is then reduced to 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine using a reducing agent such as aluminum amalgam.

Wissenschaftliche Forschungsanwendungen

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine can be used to treat a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. 1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine has also been shown to increase empathy and social bonding, making it a potential tool for couples therapy.

Eigenschaften

Produktname |

1-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)benzyl]methanamine |

|---|---|

Molekularformel |

C16H14F3NO2 |

Molekulargewicht |

309.28 g/mol |

IUPAC-Name |

1-(1,3-benzodioxol-5-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine |

InChI |

InChI=1S/C16H14F3NO2/c17-16(18,19)13-4-2-1-3-12(13)9-20-8-11-5-6-14-15(7-11)22-10-21-14/h1-7,20H,8-10H2 |

InChI-Schlüssel |

KDFDPMQMBQJGJO-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3C(F)(F)F |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3C(F)(F)F |

Löslichkeit |

25.8 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)

![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)

![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252980.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)

![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)

![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252991.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252993.png)

![1-(4-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252997.png)

![2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B253000.png)